Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Cycloaddition Reactions: Formation of the bicyclic core through [2+2] cycloaddition reactions.
Functional Group Transformations: Introduction of the carboxylic acid group through oxidation reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the design of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Rel-(1S,4S,5S)-1-(4-methylphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
Rel-(1S,4S,5S)-1-(4-chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
This detailed article provides a comprehensive overview of Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[211]hexane-5-carboxylic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H13F3O2 |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
(1S,4S,5S)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11+,13+/m0/s1 |
InChI Key |
FOGPQGGRXATHKG-RLCGTCKNSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1[C@@H]2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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